Arjunic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Arjunic acid is a natural product found in Terminalia alata, Terminalia macroptera, and other organisms with data available.

科学的研究の応用

Anticancer Properties

Arjunic acid has been identified as a potential anticancer agent. Research indicates that it exhibits cytotoxic effects against several cancer cell lines, including:

- Breast Cancer (MCF-7)

- Colon Cancer (Caco-2)

- Ovarian Cancer (PA-1)

- Liver Cancer (WRL-68)

Case Study: Anticancer Mechanisms

A study demonstrated that this compound induces apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. The concentration required for significant cytotoxicity was reported to be in the range of 10 to 60 µg/mL for different cancer cell lines .

Cardioprotective Effects

This compound is traditionally used in Ayurvedic medicine as a cardiac tonic. It has been shown to possess cardioprotective properties by:

- Reducing oxidative stress

- Improving lipid profiles

- Enhancing cardiac function

Clinical Insights

Research findings suggest that this compound may help in the prevention and treatment of ischemic heart diseases. A study indicated that it could significantly lower serum cholesterol levels and improve heart function in animal models .

Antioxidant Activity

The antioxidant properties of this compound have been extensively studied. It acts as a free radical scavenger, which helps in mitigating oxidative damage in cells.

Research Findings

A study highlighted that this compound demonstrated strong free radical scavenging abilities, significantly reducing oxidative stress markers in vitro. This suggests its potential use in managing conditions associated with oxidative stress, such as neurodegenerative diseases .

Other Pharmacological Applications

In addition to its anticancer and cardioprotective roles, this compound has been investigated for other therapeutic applications:

- Antimicrobial Activity : Exhibits antifungal properties against various pathogens.

- Hepatoprotective Effects : Demonstrated protective effects on liver cells against toxins and inflammation.

Comparative Analysis of Pharmacological Activities

化学反応の分析

Esterification Reactions

Arjunic acid’s carboxylic acid group at position C-28 is frequently esterified to improve solubility and stability. Common ester derivatives include:

-

Methyl ester : Synthesized by reacting this compound with methanol under acidic or basic conditions .

-

Benzyl ester : Prepared using benzyl chloride in the presence of a base .

These esters are intermediates for further derivatization. For example, methylation of the carboxylic acid group is a prerequisite for subsequent acylation of hydroxyl groups .

Acylation of Hydroxyl Groups

The hydroxyl groups at positions C-2 and C-3 are highly reactive and undergo acylation with various agents:

These derivatives demonstrate enhanced lipophilicity, which correlates with improved cellular uptake and bioactivity .

Ethylation and Etherification

Ethyl ether derivatives are prepared to study steric effects on bioactivity:

-

2,3-Di-O-ethyl this compound methyl ester : Synthesized using ethyl bromide and a strong base .

-

These derivatives show reduced cytotoxicity compared to acylated analogs, highlighting the role of ester groups in activity .

Glycosylation and Glucoside Formation

Though less common, glycosylation at hydroxyl groups has been explored:

Structural Modifications via Chromatography

Vacuum Liquid Chromatography (VLC) and preparative HPLC are critical for purifying reaction products. For example:

Key Findings from Derivative Studies

-

Acetylated derivatives exhibit superior acetylcholinesterase (AChE) inhibition, with IC₅₀ values comparable to galantamine .

-

Benzoylated derivatives show enhanced cytotoxicity against colon adenocarcinoma (Caco-2) cells .

-

Unmodified this compound remains the most potent against Caco-2 cells (IC₉₀ = 4.5 µg/mL) .

特性

分子式 |

C30H48O5 |

|---|---|

分子量 |

488.7 g/mol |

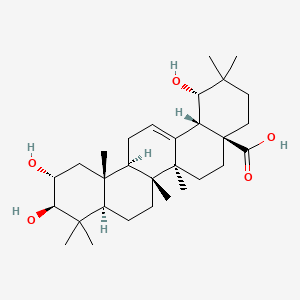

IUPAC名 |

(1S,4aR,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O5/c1-25(2)12-14-30(24(34)35)15-13-28(6)17(21(30)23(25)33)8-9-20-27(5)16-18(31)22(32)26(3,4)19(27)10-11-29(20,28)7/h8,18-23,31-33H,9-16H2,1-7H3,(H,34,35)/t18-,19+,20-,21-,22+,23+,27+,28-,29-,30+/m1/s1 |

InChIキー |

XJMYUPJDAFKICJ-YZTGESMESA-N |

異性体SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)C |

正規SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1O)C)C(=O)O)C |

同義語 |

arjunic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。